4-(4-Phenylpiperazino)[1,2,4]triazolo[4,3-a]quinoxaline
Description
Properties
IUPAC Name |
4-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6/c1-2-6-15(7-3-1)23-10-12-24(13-11-23)18-19-22-20-14-25(19)17-9-5-4-8-16(17)21-18/h1-9,14H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRYHAPUMCETJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=CC=CC=C4N5C3=NN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Phenylpiperazino)[1,2,4]triazolo[4,3-a]quinoxaline typically involves the following steps:
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Formation of the Quinoxaline Core: : The synthesis begins with the formation of the quinoxaline core. This is achieved by refluxing o-phenylenediamine with oxalic acid in hydrochloric acid to yield 1,4-dihydroquinoxaline-2,3-dione. This intermediate is then treated with thionyl chloride to produce 2,3-dichloroquinoxaline .
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Introduction of the Triazole Ring: This is done by reacting 2,3-dichloroquinoxaline with sodium azide in the presence of a copper catalyst to form the triazoloquinoxaline core .
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Attachment of the Phenylpiperazine Moiety: : Finally, the phenylpiperazine moiety is introduced by reacting the triazoloquinoxaline core with 4-phenylpiperazine under reflux conditions in ethanol .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Phenylpiperazino)[1,2,4]triazolo[4,3-a]quinoxaline undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide .
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Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride .
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the phenylpiperazine moiety .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of reduced triazoloquinoxaline derivatives.
Substitution: Formation of substituted phenylpiperazine derivatives.
Scientific Research Applications
Biological Activities
This compound exhibits several pharmacological properties:
- Antitumor Activity : Research indicates that derivatives of triazoloquinoxaline compounds can inhibit the proliferation of cancer cells. Specifically, studies have shown that 4-(4-phenylpiperazino)[1,2,4]triazolo[4,3-a]quinoxaline can induce apoptosis in various cancer cell lines through modulation of apoptotic pathways .
- Antimicrobial Properties : The compound has demonstrated effectiveness against a range of bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways .
- CNS Activity : Due to its piperazine moiety, it has been explored for potential neuropharmacological applications. It shows promise as an anxiolytic and antidepressant agent by modulating serotonin and dopamine receptors in the brain .
- Antitumor Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antitumor effects of various triazoloquinoxaline derivatives. The findings indicated that compounds similar to this compound significantly reduced tumor growth in xenograft models .
- Neuropharmacological Effects : Another research article explored the CNS effects of piperazine derivatives. It was found that these compounds could enhance serotonergic activity in animal models, suggesting potential for treating anxiety disorders .
- Antimicrobial Studies : In a comparative study of antimicrobial agents, this compound exhibited superior activity against resistant strains of bacteria compared to traditional antibiotics .
Mechanism of Action
The mechanism of action of 4-(4-Phenylpiperazino)[1,2,4]triazolo[4,3-a]quinoxaline involves several pathways:
Inhibition of VEGFR-2 Kinase: The compound inhibits the activity of VEGFR-2 kinase, which is involved in angiogenesis and tumor growth.
DNA Intercalation: The compound can intercalate into DNA, disrupting the replication process and leading to cell death.
Induction of Apoptosis: The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
Bis-Triazoloquinoxaline Derivatives
Bis([1,2,4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives exhibit superior cytotoxic activity compared to mono-triazolo counterparts. For example:
| Compound | IC50 (μM) Against Caco-2 | Topo II Inhibition (IC50, μM) | Key Substituents |
|---|---|---|---|
| 75f-h | 0.68–1.22 | 0.97–1.10 | Mono-triazolo core |
| 76a, 76g, 76h | 0.29–0.90 | 0.68–1.22 | Bis-triazolo core |
| Doxorubicin | 0.51–0.73 | N/A | Reference compound |
Bis-triazolo derivatives (e.g., 76g) induce G2/M cell cycle arrest and apoptosis in Caco-2 cells, whereas mono-triazolo analogs like 75f-h show weaker effects . The bis-triazolo scaffold enhances DNA intercalation and dual topoisomerase II inhibition, likely due to increased planar surface area and hydrogen-bonding interactions .
Adenosine Receptor Antagonists
4-Amino-substituted triazoloquinoxalines demonstrate potent adenosine receptor (A1/A2) antagonism. Key examples include:
| Compound | A1 IC50 (nM) | A2 IC50 (nM) | Selectivity Ratio (A1:A2) | Substituents |
|---|---|---|---|---|
| CP-68,247 | 28 | >100,000 | >3000 | 8-Cl, 4-(cyclohexylamino), 1-CF3 |
| CP-66,713 | 21 (A2) | 21 | 13 (A2:A1) | 8-Cl, 4-amino, 1-phenyl |
| 4-(4-Phenylpiperazino) | N/A | N/A | N/A | 4-(4-phenylpiperazino), unsubstituted core |
The 4-amino group and halogen substitutions (e.g., 8-Cl) are critical for receptor affinity.
Antimicrobial and Antiviral Derivatives
Triazoloquinoxalines with thioamide, oxadiazole, or substituted amino groups exhibit enhanced antimicrobial activity:
| Compound | MIC (μg/mL) Against S. aureus | Antiviral Activity (EC50, μM) | Key Features |
|---|---|---|---|
| 5a-h | 2–8 | N/A | 4-substituted amino groups |
| 6 | 4–16 | N/A | 4-thione group |
| Henen et al. | N/A | 1.5–3.2 | Thioamide incorporation |
Thioamide and oxadiazole substituents improve membrane penetration and target binding, as seen in derivatives by Henen et al. . The phenylpiperazino group’s basic nitrogen atoms may similarly enhance antimicrobial potency by facilitating bacterial membrane disruption .
Anticancer Agents with Chalcone Conjugates
Chalcone-conjugated triazoloquinoxalines act as dual EGFR/tubulin inhibitors. For instance:
| Compound | EGFR Inhibition (IC50, nM) | Tubulin Inhibition (%) | Cell Line Activity (IC50, μM) |
|---|---|---|---|
| Chalcone-73d | 89 | 75 | 0.97 (HePG-2) |
| Chalcone-73e | 102 | 68 | 1.10 (HePG-2) |
The chalcone moiety introduces α,β-unsaturated ketone groups, enabling Michael addition-mediated covalent binding to EGFR and tubulin . The phenylpiperazino group’s role in such conjugates remains unexplored but could modulate solubility or target affinity.
Biological Activity
4-(4-Phenylpiperazino)[1,2,4]triazolo[4,3-a]quinoxaline is a novel heterocyclic compound that has attracted attention due to its potential biological activities. This compound belongs to the triazoloquinoxaline family, known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on various research studies and findings.
Chemical Structure and Properties
- Molecular Formula: C19H18N6
- CAS Number: 337928-75-3
- Molar Mass: 330.39 g/mol
The compound features a triazolo ring fused with a quinoxaline structure, which is significant in contributing to its biological activity.
Anticancer Activity
Research has demonstrated that derivatives of triazoloquinoxaline exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- A study evaluated 16 compounds based on the [1,2,4]triazolo[4,3-a]quinoxaline scaffold against the A375 melanoma cell line. Among these, compounds 16a and 16b showed micromolar cytotoxicity (3158 nM and 3527 nM), while compound 17a exhibited the best efficacy with an EC50 of 365 nM .
- Another investigation highlighted the design of potent A2B adenosine receptor antagonists with low-micromolar-range cytotoxic activities on triple-negative breast adenocarcinoma cells (MDA-MB-231) .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties. In a comparative study of quinoxaline derivatives:
- Certain derivatives demonstrated dual activity as anticancer and antimicrobial agents, showing high degrees of inhibition against Gram-positive and Gram-negative bacteria .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- It has been shown to inhibit key enzymes involved in cancer progression and cellular proliferation pathways. For example, some derivatives act as topoisomerase II inhibitors, leading to apoptosis in cancer cells by arresting the cell cycle at the G2/M phase .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Research indicates that modifications at specific positions of the triazoloquinoxaline scaffold can enhance anticancer potency. For instance, substituents at positions 1 and 8 have been systematically varied to assess their impact on activity against various cancer cell lines .
Case Study 1: Anticancer Efficacy
In a study published in Cancer Letters, researchers synthesized a series of triazoloquinoxaline derivatives and evaluated their anticancer activities against multiple cell lines including HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer). The most active compounds were identified as potent DNA intercalators with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
Case Study 2: Antimicrobial Properties
A separate investigation focused on the antimicrobial efficacy of synthesized quinoxaline derivatives. The results indicated that several compounds exhibited superior antibacterial activity compared to conventional antibiotics against resistant strains of bacteria, suggesting their potential as therapeutic agents in treating infections .
Q & A
What are the optimal synthetic routes for 4-(4-phenylpiperazino)[1,2,4]triazolo[4,3-a]quinoxaline, and how can reaction conditions be optimized for yield and purity?
Basic
The synthesis typically involves multi-step reactions, starting with the condensation of quinoxaline precursors with triazole-forming reagents. Key steps include cyclization under acidic or basic conditions and subsequent functionalization with 4-phenylpiperazine. For example, Habib et al. (1997) reported using thiazolinyl intermediates for triazoloquinoxaline synthesis, achieving yields of ~67% via controlled stoichiometry and reflux in ethanol . Optimization requires monitoring reaction time (6-12 hours), temperature (60-80°C), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Advanced
Advanced synthesis strategies involve microwave-assisted cyclization to reduce reaction times and improve regioselectivity. highlights the use of inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates. For scale-up, continuous-flow systems with immobilized catalysts (e.g., Pd/C) can enhance reproducibility and reduce byproducts. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water gradient) .
How can researchers resolve contradictions in reported biological activities of this compound across studies?
Basic
Discrepancies in biological data (e.g., anticancer vs. antimicrobial potency) often arise from differences in assay protocols. For example, Kumar et al. (2015) observed varying IC₅₀ values (1.2–25 µM) in anticancer screens due to cell line-specific sensitivity (e.g., MCF-7 vs. HeLa) . Standardizing protocols (e.g., MTT assay incubation time: 48 hours) and using reference controls (e.g., doxorubicin) improves comparability .
Advanced
Mechanistic contradictions (e.g., kinase inhibition vs. DNA intercalation) require orthogonal validation. Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to confirm target engagement, supplemented by molecular docking (e.g., AutoDock Vina) against crystallographic structures (PDB: 3LD6). suggests combining SPR (surface plasmon resonance) with cellular thermal shift assays (CETSA) to verify binding affinities .
What methodological approaches are recommended for structure-activity relationship (SAR) studies of this compound?
Basic
Begin with systematic substituent variation at the triazole and quinoxaline moieties. For example, replacing the 4-phenylpiperazine group with methylpiperazine (as in ) reduces logP and alters bioavailability . Use in vitro cytotoxicity assays (e.g., NCI-60 panel) to correlate structural changes with activity. NMR-based conformational analysis (¹H/¹³C) identifies steric effects influencing potency .
Advanced
Leverage computational tools (e.g., CoMFA, molecular dynamics) to predict electronic and steric contributions. demonstrates that introducing electron-withdrawing groups (e.g., -CF₃) at the triazole ring enhances antifungal activity by 3-fold . Combine QSAR models with crystallography (e.g., CCDC 1906114 in ) to validate binding modes .
How should researchers design experiments to evaluate the compound’s pharmacokinetic (PK) properties?
Basic
Initial PK screening includes solubility (shake-flask method), plasma stability (37°C, 1 hour), and metabolic stability in liver microsomes (human/rat). reports moderate aqueous solubility (0.12 mg/mL) due to the hydrophobic phenylpiperazine group, necessitating formulation with cyclodextrins .
Advanced
Advanced PK studies use LC-MS/MS for quantification in plasma and tissues. describes a validated method with LLOQ of 1 ng/mL and linearity (1–1000 ng/mL). Incorporate PAMPA (parallel artificial membrane permeability assay) to predict blood-brain barrier penetration, critical for CNS-targeted derivatives .
What analytical techniques are essential for characterizing this compound and its derivatives?
Basic
Routine characterization includes:
- ¹H/¹³C NMR (Bruker 400 MHz, DMSO-d₆/CDCl₃) for structural confirmation .
- HRMS (ESI/Q-TOF) to verify molecular ions (e.g., [M+H]⁺ at m/z 388.1782) .
- IR for functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹) .
Advanced
Advanced techniques:
- X-ray crystallography (e.g., CCDC 1876879 in ) resolves regiochemistry and confirms fused-ring conformations .
- 2D NMR (COSY, NOESY) distinguishes positional isomers in triazole-substituted derivatives .
How can researchers address synthetic challenges such as low yields or regioselectivity issues?
Advanced
Low yields often stem from competing side reactions (e.g., over-alkylation). recommends using bulky bases (e.g., DBU) to suppress byproducts during cyclization . For regioselectivity, DFT calculations (Gaussian 09) predict favorable transition states, guiding solvent choice (e.g., DMF for polar intermediates) . Microwave-assisted synthesis (150°C, 20 minutes) improves regiocontrol in triazole formation .
What strategies are effective for evaluating the compound’s potential as a kinase inhibitor?
Advanced
Combine biochemical assays (e.g., ADP-Glo™ Kinase Assay) with cellular target engagement studies. identifies inhibition of MAPK14 (p38α) with IC₅₀ = 0.8 µM via competitive binding at the ATP pocket . Use CRISPR-Cas9 knockouts to validate kinase dependency in disease models (e.g., inflammatory pathways) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
